
2,3-dihydro-1H-indene-1,3-dicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-indene-1,3-dicarboxylic acid is an organic compound with the molecular formula C11H10O4 It is a derivative of indene, featuring a bicyclic structure with two carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phthalic anhydride with cyclopentadiene, followed by subsequent oxidation and hydrolysis steps . The reaction conditions often require the use of catalysts and specific solvents to achieve optimal yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
化学反応の分析
Types of Reactions: 2,3-Dihydro-1H-indene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2,3-Dihydro-1H-indene-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dihydro-1H-indene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Indane: A structurally similar compound with a single ring system.
Indene: Another related compound, differing by the presence of a double bond in the ring system.
1,3-Indandione: A compound with similar functional groups but differing in the ring structure.
特性
CAS番号 |
69718-74-7 |
|---|---|
分子式 |
C11H10O4 |
分子量 |
206.19 g/mol |
IUPAC名 |
2,3-dihydro-1H-indene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-4,8-9H,5H2,(H,12,13)(H,14,15) |
InChIキー |
MNQNHAXVLUCZMI-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC=CC=C2C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



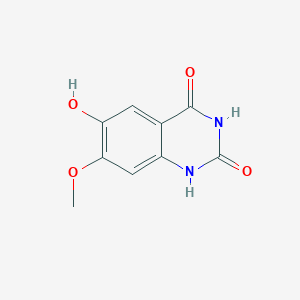
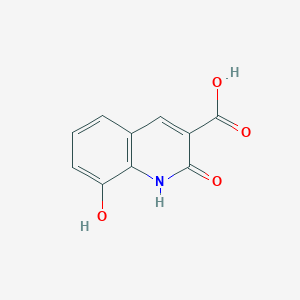
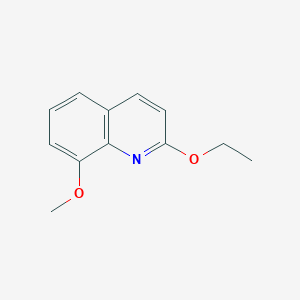
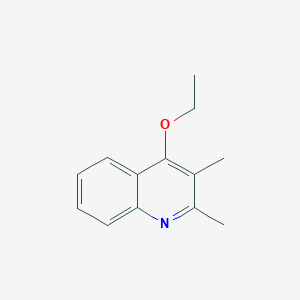
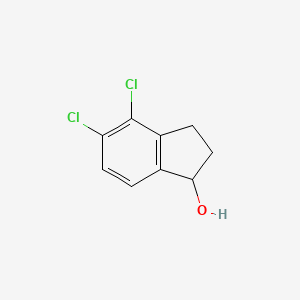
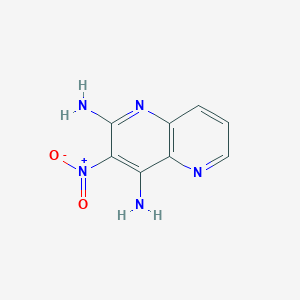

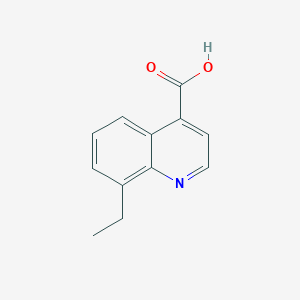
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)

![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)


